Butyl 4-[(2-naphthalen-2-yloxyacetyl)amino]benzoate
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Overview
Description
Butyl 4-[(2-naphthalen-2-yloxyacetyl)amino]benzoate: is an organic compound with the molecular formula C23H23NO4 It is known for its unique structure, which includes a butyl ester group, a naphthyloxy group, and an acetylamino group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butyl 4-[(2-naphthalen-2-yloxyacetyl)amino]benzoate typically involves a multi-step process:
Formation of the naphthyloxyacetyl intermediate: This step involves the reaction of 2-naphthol with chloroacetic acid to form 2-naphthyloxyacetic acid.
Acylation of the benzoate core: The 2-naphthyloxyacetic acid is then reacted with 4-aminobenzoic acid to form 4-{[(2-naphthyloxy)acetyl]amino}benzoic acid.
Esterification: Finally, the 4-{[(2-naphthyloxy)acetyl]amino}benzoic acid is esterified with butanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: for the synthesis steps.
Purification techniques: such as recrystallization or chromatography to ensure high purity of the final product.
Quality control measures: to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Butyl 4-[(2-naphthalen-2-yloxyacetyl)amino]benzoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester or amide functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Chemistry:
Synthesis of novel compounds: Used as an intermediate in the synthesis of more complex molecules.
Study of reaction mechanisms: Helps in understanding the behavior of similar compounds in various reactions.
Biology:
Biochemical studies: Investigated for its interactions with biological molecules and potential biological activity.
Medicine:
Pharmaceutical research: Explored for potential therapeutic applications due to its unique structure.
Industry:
Material science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Butyl 4-[(2-naphthalen-2-yloxyacetyl)amino]benzoate involves its interaction with molecular targets such as enzymes or receptors. The naphthyloxy and acetylamino groups play a crucial role in binding to these targets, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- Butyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate
- Butyl 4-{[(2-phenoxy)acetyl]amino}benzoate
- Butyl 4-{[(2-methoxy)acetyl]amino}benzoate
Comparison:
- Structural Differences: The presence of different substituents on the phenoxy or naphthyloxy groups.
- Reactivity: Variations in reactivity due to different electronic and steric effects.
- Applications: Each compound may have unique applications based on its specific properties.
Properties
Molecular Formula |
C23H23NO4 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
butyl 4-[(2-naphthalen-2-yloxyacetyl)amino]benzoate |
InChI |
InChI=1S/C23H23NO4/c1-2-3-14-27-23(26)18-8-11-20(12-9-18)24-22(25)16-28-21-13-10-17-6-4-5-7-19(17)15-21/h4-13,15H,2-3,14,16H2,1H3,(H,24,25) |
InChI Key |
BDFJFCYPYWHVSZ-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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